alpha-Galactosylceramide

CD1d binding Th1/Th2 polarization iNKT cell

α-Galactosylceramide (α-GalCer, KRN7000) is the non-negotiable, identity-verified prototypical iNKT cell agonist for reliable CD1d binding studies, tetramer generation, and benchmark controls. Unlike ambiguous analogs, precisely defined KRN7000 provides a balanced Th1/Th2 cytokine profile—the essential baseline comparator against which novel analogs with biased polarization, improved stability, or enhanced antitumor efficacy are quantitatively measured. Its validated ex vivo DC loading protocol demands stringent endotoxin and purity specifications suitable for GMP-like translational workflows. Ensure inter-experimental reproducibility and clinical translation readiness by procuring only highly pure, thoroughly characterized α-GalCer.

Molecular Formula C50H99NO9
Molecular Weight 858.3 g/mol
Cat. No. B1228890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Galactosylceramide
Synonymsalpha-galactosylceramide
alpha-GalCe
Molecular FormulaC50H99NO9
Molecular Weight858.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
InChIInChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42?,43-,44-,46+,47+,48+,49-,50+/m1/s1
InChIKeyVQFKFAKEUMHBLV-VDYNBUGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Galactosylceramide (KRN7000) Procurement Guide: Baseline Identity and Scientific Context


α-Galactosylceramide (α-GalCer, also designated KRN7000) is a synthetic glycosphingolipid derived from structure-activity relationship studies of agelasphins, which are natural galactosylceramides isolated from the marine sponge Agelas mauritianus [1]. α-GalCer acts as a specific, high-affinity ligand for the MHC class I-like protein CD1d and potently activates CD1d-restricted invariant natural killer T (iNKT) cells in both mice and humans [2]. Upon TCR recognition of the α-GalCer/CD1d binary complex, activated iNKT cells rapidly secrete a mixture of both T helper type 1 (Th1) cytokines, such as interferon-γ (IFN-γ), and Th2 cytokines, such as interleukin-4 (IL-4), thereby initiating downstream immune cascades with documented antitumor and antiviral activities [3].

Why α-GalCer Analogs Are Not Interchangeable: The Critical Need for Precise Structural Identity in Procurement


Although α-GalCer is often considered a prototypical iNKT cell agonist, the field has generated a vast array of structurally modified analogs that are frequently described under the umbrella term 'α-galactosylceramide' or 'α-GalCer' in the literature. Critically, minor alterations to the phytosphingosine base, the N-acyl fatty acid chain, or the glycosidic linkage have been shown to profoundly alter the functional outcome of iNKT cell activation, including the Th1/Th2 cytokine polarization profile, the degree of CD1d binding stability, and the resulting in vivo efficacy [1]. For example, truncation of the sphingosine chain yields the analog OCH, which elicits a Th2-biased cytokine response and is effective in autoimmune disease models, whereas the parent compound KRN7000 induces a mixed Th1/Th2 profile [2]. Consequently, substitution with an ill-defined 'α-GalCer' or an improperly characterized analog can lead to drastically different, or even opposite, immunological outcomes, invalidating experimental results and confounding therapeutic development . Procuring a precisely defined molecular entity with verified identity is therefore non-negotiable for reproducible science and translational success.

α-Galactosylceramide: A Quantitative Evidence Guide for Differentiated Scientific Selection


CD1d Binding Affinity and Its Correlation with Th1 Cytokine Bias in α-GalCer Analogs

While α-GalCer (KRN7000) serves as the reference ligand for CD1d, its binding affinity is not the strongest among known analogs. A quantitative competition microarray study measured the dissociation constant (Ki) of α-GalCer for CD1d and compared it to a structurally optimized analog, the 4-fluorophenyloctanoyl-modified α-GalCer. The analog demonstrated a Ki of 0.21 μM, which is two orders of magnitude stronger binding than α-GalCer [1]. This enhanced binding affinity directly correlated with a more than three-fold increase in selectivity for IFN-γ release from NKT cells compared to α-GalCer [2]. The study demonstrated a strong correlation between CD1d binding affinity and IFN-γ production (R² not specified but reported as a strong trend), but a poor correlation with IL-4 secretion, indicating that tighter-binding ligands preferentially bias cytokine release toward a Th1 pathway [3].

CD1d binding Th1/Th2 polarization iNKT cell Microarray

Comparative Human iNKT Cell Expansion and Antitumor Efficacy in α-GalCer vs. Aromatic Analogs

A systematic comparison of 16 α-GalCer analogs against the parent compound revealed a clear structure-activity relationship favoring certain modifications. In vitro studies with human NKT cells showed that glycolipids containing an aromatic ring in their acyl tail or sphingosine tail were significantly more effective than α-GalCer (KRN7000) at inducing Th1 cytokines and chemokines, triggering TCR activation, and promoting human NKT cell expansion . Quantitatively, in vivo studies using murine breast and lung cancer models demonstrated that the Th1-biasing analogs displayed significantly greater anticancer potency than α-GalCer itself, with this enhanced efficacy correlating with increased induction of CD8+ and CD4+ T cells . The data underscored that α-GalCer's mixed Th1/Th2 profile yields suboptimal antitumor responses compared to analogs engineered for a stronger Th1 bias .

iNKT cell expansion Th1 cytokines Anticancer efficacy Human NKT

Comparative Cytokine Polarization: α-GalCer (KRN7000) vs. C20:2 Analog in Autoimmune Diabetes

The functional consequence of NKT cell activation is heavily influenced by the ligand's structure. The α-GalCer analog C20:2, which contains a diunsaturated C20 fatty acid N-acyl chain instead of the C26:0 chain of KRN7000, was shown to potently induce a Th2-biased cytokine response, with diminished IFN-γ production and reduced Vα14i NKT cell expansion [1]. In a direct comparison using nonobese diabetic (NOD) mice, a model for type 1 diabetes, treatment with α-GalCer C20:2 significantly delayed and reduced the incidence of diabetes. The multiple favorable effects observed with α-GalCer C20:2 were significantly more pronounced than those seen with a closely related analog that stimulated a more mixed pattern of Th1 and Th2 cytokine secretion, akin to the profile of KRN7000 [2].

Th2 bias IL-4 IFN-γ Type 1 diabetes NOD mice

Comparative In Vivo Activity: α-C-Galactosylceramide vs. α-O-Galactosylceramide

A key structural modification of α-GalCer involves replacing the O-glycosidic linkage with a non-hydrolyzable C-glycosidic bond. The resulting compound, α-C-galactosylceramide, was shown to display better activity than its O-glycoside counterpart (α-GalCer) in several murine disease models, including models of malaria and melanoma lung metastases [1]. This enhanced in vivo performance is attributed to the increased metabolic stability of the C-glycosidic bond, which prevents degradation by glycosidases and leads to a prolonged stimulation of iNKT cells and a sustained, Th1-biased cytokine response [2].

C-glycoside Metabolic stability Antitumor Malaria

Clinical Translation and Tolerability of α-GalCer in Human Trials

Despite robust preclinical activity, the clinical translation of free α-GalCer (KRN7000) has encountered limitations. In a Phase I dose-escalation study in patients with solid tumors, intravenous KRN7000 administered at doses ranging from 50 to 4800 μg/m² was well-tolerated, with no dose-limiting toxicities observed [1]. Pharmacokinetics were linear across the dose range tested. However, immunomonitoring revealed that NKT cells (CD3+Vα24+Vβ11+) typically disappeared from peripheral blood within 24 hours of injection [2]. Crucially, no objective clinical responses were recorded, with seven patients experiencing stable disease for a median duration of 123 days [3]. Biological effects, including increased serum cytokines, were observed only in patients with relatively high pretreatment NKT cell numbers, which were significantly lower in cancer patients compared to healthy controls (P = 0.0001) [4]. Similarly, in a Phase I/II trial for chronic hepatitis B, α-GalCer monotherapy resulted in a strong but transient decrease in NKT cells, with only one patient showing a sustained decrease in viral DNA, and the drug was poorly tolerated by some due to fever [5].

Clinical trial Pharmacokinetics Safety Tolerability

Comparison of α-GalCer and α-GalCer-diol: A Case Study in Enhanced Th1 Biasing Through CD1d Affinity

The analog α-GalCer-diol, which features additional hydroxyl groups on the acyl chain, was computationally designed and directly compared to KRN7000. Structural analyses and functional assays confirmed that α-GalCer-diol has a higher affinity for CD1d, leading to enhanced antigen presentation and a stronger Th1-type cytokine profile both ex vivo and in vivo [1]. Unlike KRN7000, α-GalCer-diol markedly boosted the expansion of the CD11b+ subpopulation and enhanced IFN-γ content within CD11b+ cells [2]. These reinforced Th1-type responses collectively endowed α-GalCer-diol with more robust antitumor activity in a xenograft animal model using B16-F10 melanoma cells [3].

Th1 bias CD11b+ monocytes IFN-γ CD1d affinity Antitumor

Validated Application Scenarios for α-Galactosylceramide Based on Quantitative Evidence


Use as a Reference Ligand in CD1d Binding and iNKT Cell Activation Assays

Given its extensive characterization and position as the prototypical iNKT cell agonist, α-GalCer (KRN7000) is the gold-standard reference ligand for in vitro CD1d binding studies, tetramer generation, and iNKT cell activation assays. Its moderate CD1d binding affinity and balanced Th1/Th2 cytokine induction profile make it an ideal baseline comparator for evaluating novel glycolipid analogs [1]. Procurement of a highly pure, identity-verified α-GalCer is essential for establishing reliable controls and ensuring inter-experimental reproducibility in these foundational immunological assays.

Ex Vivo and In Vivo Murine Studies of Mixed Th1/Th2 Immune Responses

For researchers requiring a potent iNKT cell stimulus that elicits a robust but non-polarized Th1/Th2 cytokine response, α-GalCer is the optimal choice. This is particularly relevant for studies investigating the early events of iNKT cell activation, cross-talk with other immune cells (e.g., dendritic cells, NK cells), or the global impact of iNKT cell stimulation on adaptive immunity, where a balanced response is mechanistically informative [2]. Its well-documented in vivo pharmacokinetics and dose-response in mice provide a predictable experimental window for such investigations [3].

Benchmarking Antitumor or Antiviral Efficacy Against Next-Generation Analogs

α-GalCer's mixed Th1/Th2 profile and its limited clinical efficacy as a free drug establish it as a crucial negative or benchmark control in preclinical efficacy studies. When testing a novel analog designed for enhanced Th1 bias, improved metabolic stability, or superior antitumor activity, including an α-GalCer treatment group allows for a direct, quantitative assessment of the improvement [4]. This is a standard practice in the field and is necessary for demonstrating the added value of new chemical entities. Researchers should procure α-GalCer specifically for this comparative purpose .

Preparation of α-GalCer-Pulsed Dendritic Cell Vaccines for Human Studies

Clinical evidence demonstrates that while free α-GalCer injection has limited efficacy, ex vivo loading of autologous dendritic cells with α-GalCer followed by reinfusion into patients results in a potent and sustained (>100-fold, up to 6 months) expansion of multiple NKT cell subsets [5]. This cell-based therapeutic approach overcomes the limitations of free drug administration and represents a validated translational path for α-GalCer. This application necessitates procuring α-GalCer that meets stringent purity and endotoxin specifications suitable for GMP or GMP-like manufacturing processes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Galactosylceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.